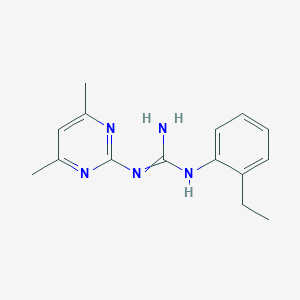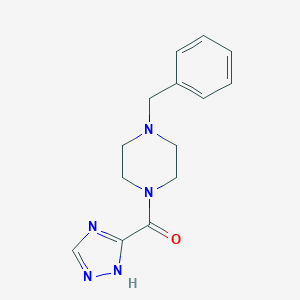
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine, also known as DMPP, is a chemical compound that has been studied for its potential applications in scientific research. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine binds to the orthosteric site of nAChRs, causing a conformational change that leads to the opening of the ion channel. This allows for the influx of cations, such as sodium and calcium, which can depolarize the cell membrane and trigger downstream signaling pathways. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has been shown to have a high affinity for nAChRs, making it a potent activator of these receptors.
Biochemical and Physiological Effects:
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine can increase the release of neurotransmitters, such as acetylcholine, dopamine, and glutamate. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has also been shown to modulate the activity of ion channels, such as voltage-gated calcium channels and potassium channels. In vivo studies have demonstrated that 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine can affect cardiovascular function, respiratory function, and gastrointestinal motility.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine in scientific research has several advantages. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine is a potent and selective activator of nAChRs, making it a useful tool for studying the properties of these receptors. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine is also relatively easy to synthesize and purify, making it readily available for experimental use. However, 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has several limitations. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has a short half-life and is rapidly metabolized in vivo, making it difficult to use in animal studies. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine also has a narrow therapeutic window and can cause toxic effects at high doses.
Orientations Futures
There are several future directions for research on 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine. One area of interest is the development of more selective and potent activators of nAChRs. Another area of interest is the investigation of the role of nAChRs in disease states, such as Alzheimer's disease and schizophrenia. Additionally, the use of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine in the development of novel therapeutics for these diseases is an area of active research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine in vivo is an important area of research for the development of safe and effective experimental protocols.
Méthodes De Synthèse
The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine involves the reaction of 2-ethylphenyl isocyanate with 4,6-dimethyl-2-pyrimidinamine in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps to yield pure 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine. This synthesis method has been used in several studies to produce 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine for experimental use.
Applications De Recherche Scientifique
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has been used in scientific research to study the function and properties of nAChRs. nAChRs are ligand-gated ion channels that are involved in a variety of physiological processes, including synaptic transmission, learning and memory, and muscle contraction. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has been shown to activate nAChRs in a dose-dependent manner, making it a useful tool for studying the properties of these receptors.
Propriétés
Formule moléculaire |
C15H19N5 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine |
InChI |
InChI=1S/C15H19N5/c1-4-12-7-5-6-8-13(12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) |
Clé InChI |
MNXHLAITEKXHPP-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N |
SMILES |
CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
SMILES canonique |
CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)


![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)



![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)

![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)

